molecular formula C10H13ClO2S B8760053 1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE

1-CHLORO-4-[(2,2-DIMETHOXYETHYL)SULFANYL]BENZENE

Cat. No. B8760053
M. Wt: 232.73 g/mol
InChI Key: HGHXSASHYCILOM-UHFFFAOYSA-N
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Patent
US07449481B2

Procedure details

A mixture of polyphosphoric acid (11.2 g) in chlorobenzene (290 mL) was heated to reflux and added, under nitrogen, dropwise in about one hour 1-chloro-4-(2,2-dimethoxy-ethylsulfanyl)-benzene (compound PRE9; 9.12 g, 39.2 mmol). The reaction mixture was then heated for one night until reaction is complete, cooled, quenched with water (150 mL) and extracted into methylene chloride (200 mL). Combined organic layer was dried over Na2SO4 and concentrated to give a crude residue that was purified by flash chromatography (silica, eluting solvent: petroleum ether) to give 2.1 g of 5-chloro-benzo[b]thiophene (limpid oil) (Yield=32%).
[Compound]
Name
polyphosphoric acid
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
solvent
Reaction Step One
Quantity
9.12 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][CH2:9][CH:10](OC)OC)=[CH:4][CH:3]=1>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[S:8][CH:9]=[CH:10][C:4]=2[CH:3]=1

Inputs

Step One
Name
polyphosphoric acid
Quantity
11.2 g
Type
reactant
Smiles
Name
Quantity
290 mL
Type
solvent
Smiles
ClC1=CC=CC=C1
Step Two
Name
Quantity
9.12 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)SCC(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated for one night until reaction
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
quenched with water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted into methylene chloride (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combined organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a crude residue that
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica, eluting solvent: petroleum ether)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC2=C(SC=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 31.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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